molecular formula C9H9IN2O2 B14868231 3-Iodo-5,7-dimethoxy-1H-indazole

3-Iodo-5,7-dimethoxy-1H-indazole

Cat. No.: B14868231
M. Wt: 304.08 g/mol
InChI Key: DSGDBIUGPATRNE-UHFFFAOYSA-N
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Description

3-Iodo-5,7-dimethoxy-1H-indazole is a halogenated indazole derivative characterized by an iodine atom at the 3-position and methoxy groups at the 5- and 7-positions. Indazoles are bicyclic aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. The iodination at the 3-position enhances electrophilic substitution reactivity, while the methoxy groups contribute to solubility and influence π-electron density in the aromatic system.

Properties

Molecular Formula

C9H9IN2O2

Molecular Weight

304.08 g/mol

IUPAC Name

3-iodo-5,7-dimethoxy-2H-indazole

InChI

InChI=1S/C9H9IN2O2/c1-13-5-3-6-8(7(4-5)14-2)11-12-9(6)10/h3-4H,1-2H3,(H,11,12)

InChI Key

DSGDBIUGPATRNE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(NN=C2C(=C1)OC)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5,7-dimethoxy-1H-indazole typically involves the iodination of 5,7-dimethoxyindazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Iodo-5,7-dimethoxy-1H-indazole can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The iodine atom in the 3-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: 3-Iodo-5,7-dimethoxy-1H-indazole is used as a building block in organic synthesis for the preparation of more complex molecules

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indazole derivatives have shown promise in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial activities.

Medicine: this compound and its derivatives are investigated for their potential use in medicinal chemistry. They are explored as candidates for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 3-Iodo-5,7-dimethoxy-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of iodine and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Key Findings :

  • The iodo substituent in this compound offers superior reactivity in palladium-catalyzed cross-coupling reactions compared to chloro analogs, as iodine’s polarizability facilitates oxidative addition to metal catalysts .
  • Methoxy groups at 5- and 7-positions stabilize the indazole core via electron-donating effects, reducing ring oxidation susceptibility compared to unsubstituted indazoles.

Comparison :

  • Iodinated compounds typically require controlled reaction conditions (e.g., low temperature) due to iodine’s propensity for side reactions, which may lower yields compared to chloro or methoxy-substituted analogs.
  • Methoxy groups in this compound likely necessitate protective strategies during synthesis, as seen in the use of K₂CO₃ and DMF for deprotonation in related imidazole syntheses .

Insights :

  • Methoxy groups improve solubility relative to non-polar substituents, though this compound remains less soluble than its dehalogenated counterpart.

Research Implications and Limitations

While the provided evidence focuses on imidazole derivatives (e.g., compounds 96–98), structural parallels to indazoles suggest that:

  • Synthetic protocols for imidazoles (e.g., amine condensations, tosylmethyl isocyanide use) may inspire analogous routes for indazoles .
  • Substituent positioning (e.g., methoxy at 5/7 vs. 6 in compound 96) significantly alters electronic profiles and reactivity.

Limitations : Direct comparative data for this compound remain sparse, necessitating further experimental validation of its physicochemical and biological profiles.

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